molecular formula C12H8N2O4 B14512389 4-Hydroxy-3-nitro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one CAS No. 62756-03-0

4-Hydroxy-3-nitro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one

Cat. No.: B14512389
CAS No.: 62756-03-0
M. Wt: 244.20 g/mol
InChI Key: YVKGHAOBRDRAMG-UHFFFAOYSA-N
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Description

4-Hydroxy-3-nitro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-nitro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Nitration: Introduction of the nitro group into the quinoline ring.

    Alkylation: Addition of the prop-2-yn-1-yl group.

    Hydroxylation: Introduction of the hydroxyl group at the 4-position.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: Reduction of the nitro group to an amino group.

    Substitution: Electrophilic or nucleophilic substitution reactions on the quinoline ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Studying its effects on biological systems, possibly as an enzyme inhibitor or a fluorescent probe.

    Medicine: Potential therapeutic applications, such as antimicrobial or anticancer agents.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-nitro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. Molecular targets could include DNA, proteins, or cell membranes, and pathways involved might include oxidative stress or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyquinoline: Known for its antimicrobial properties.

    3-Nitroquinoline: Studied for its potential anticancer activity.

    1-Alkylquinolines: Various derivatives with diverse biological activities.

Uniqueness

4-Hydroxy-3-nitro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one is unique due to the combination of functional groups (hydroxy, nitro, and prop-2-yn-1-yl) on the quinoline ring, which may confer distinct chemical reactivity and biological activity compared to other quinoline derivatives.

Properties

CAS No.

62756-03-0

Molecular Formula

C12H8N2O4

Molecular Weight

244.20 g/mol

IUPAC Name

4-hydroxy-3-nitro-1-prop-2-ynylquinolin-2-one

InChI

InChI=1S/C12H8N2O4/c1-2-7-13-9-6-4-3-5-8(9)11(15)10(12(13)16)14(17)18/h1,3-6,15H,7H2

InChI Key

YVKGHAOBRDRAMG-UHFFFAOYSA-N

Canonical SMILES

C#CCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])O

Origin of Product

United States

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